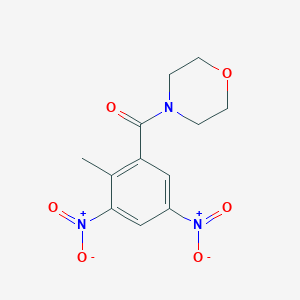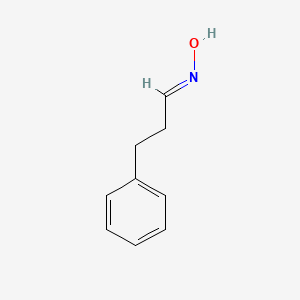
N'-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a diethyl-substituted ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine typically involves the reaction of 3-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of phenols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism by which N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine
- N’-(3-Bromo-phenyl)-N,N-diethyl-ethane-1,2-diamine
- N’-(4-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine
Uniqueness
N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is unique due to the specific positioning of the chloro group on the phenyl ring and the diethyl substitution on the ethane-1,2-diamine moiety. These structural features confer distinct chemical and biological properties, differentiating it from similar compounds.
This detailed overview provides a comprehensive understanding of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
5442-49-9 |
|---|---|
Molekularformel |
C12H19ClN2 |
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H19ClN2/c1-3-15(4-2)9-8-14-12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
ZZKMDVYMXCIPIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)

![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)






